N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a tosyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction involving a fluorinated precursor.
Attachment of the tosyl group: The tosyl group is introduced via a tosylation reaction, where a tosyl chloride reacts with the amine group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Tosyl chloride (TsCl) and various amines are used for tosylation reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological applications, such as serving as a probe in biochemical assays or as a precursor for bioactive molecules.
Medicine: In the medical field, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide may be explored for its therapeutic properties, including its potential use in drug development.
Industry: The compound's properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N-(4-fluorophenyl)-3-bromo-benzamide: This compound shares the fluorophenyl group but has a bromo substituent instead of the tosyl group.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound contains a pyrazole ring instead of an oxadiazole ring.
Uniqueness: N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is unique due to its combination of the fluorophenyl group, the tosyl group, and the oxadiazole ring, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-12-2-8-15(9-3-12)27(24,25)11-10-16(23)20-18-22-21-17(26-18)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDPQXGBLQMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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